

Nociceptin(1-13), Amide in Pain Modulation: A Technical Guide

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Compound of Interest

Compound Name: Nociceptin (1-13), amide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the role of Nociceptin(1-13), amide in pain modulation. Nociceptin(1-13), amide is the shortest peptide sequence of the endogenous neuropeptide Nociceptin/Orphanin FQ (N/OFQ) that retains the full potency, efficacy, and affinity of the native 17-amino acid peptide[1][2][3]. It exerts its effects through the Nociceptin receptor (NOP), a G protein-coupled receptor (GPCR) with a distinct pharmacological profile from classical opioid receptors[4][5]. This guide summarizes key quantitative data, details common experimental protocols, and visualizes the critical signaling pathways and experimental workflows involved in the study of Nociceptin(1-13), amide.

Core Concepts in Nociceptin(1-13), Amide Function

Nociceptin(1-13), amide's role in pain is complex, exhibiting both analgesic and hyperalgesic properties depending on the site of administration and the specific pain model. Supraspinal (intracerebroventricular) administration in rodents often leads to hyperalgesia and can counteract morphine-induced analgesia[1][6][7]. Conversely, spinal (intrathecal) administration typically produces dose-dependent analgesia[1][4][8]. This dual functionality highlights the nuanced involvement of the N/OFQ-NOP system in central pain processing.

The NOP receptor is widely distributed throughout the central and peripheral nervous systems in regions critical for pain transmission, such as the dorsal root ganglia, spinal dorsal horn, and various brain regions[1][9]. Upon binding of Nociceptin(1-13), amide, the NOP receptor

primarily couples to inhibitory G proteins (Gi/o), initiating a signaling cascade that modulates neuronal excitability and neurotransmitter release[4].

Quantitative Data Summary

The following tables summarize key quantitative data from in vitro and in vivo studies on Nociceptin(1-13), amide and related compounds, providing a comparative overview of their pharmacological properties.

Table 1: In Vitro Binding Affinities and Potencies

Compound	Preparation	Assay	Parameter	Value	Reference
Nociceptin(1-13), amide	Rat forebrain membranes	Receptor Binding	Ki	0.75 nM	[10]
Nociceptin(1-13), amide	Mouse vas deferens	Functional Assay	pEC50	7.9	[10]
[Sar2]NC(1-13)NH2	Mouse vas deferens	Functional Assay	pEC50	6.14	[11]
N/OFQ(1-13)-NH2	NOP receptor expressing cells	β -arrestin 2 Recruitment	pEC50	8.26	[12]
cyclo[D-Asp(7),Lys(10)]N/OFQ(1-13)NH2	Human NOP receptors	Receptor Binding	Ki	0.27 nM	[13]
cyclo[D-Asp(7),Lys(10)]N/OFQ(1-13)NH2	Human NOP receptors	GTPyS Assay	EC50	1.6 nM	[13]
cyclo[Asp(6),Lys(10)]N/OFQ(1-13)NH2	Human NOP receptors	Receptor Binding	Ki	0.34 nM	[13]
cyclo[Asp(6),Lys(10)]N/OFQ(1-13)NH2	Human NOP receptors	GTPyS Assay	EC50	4.1 nM	[13]
[Nphe1]nociceptin(1-13)NH2	CHO cells with recombinant NOP receptors	Receptor Binding	pKi	8.4	[7]
[Nphe1]nociceptin(1-13)NH2	CHO cells with recombinant	cAMP Accumulation	pA2	6.0	[7]

NOP
receptors

Table 2: In Vivo Effects on Nociception

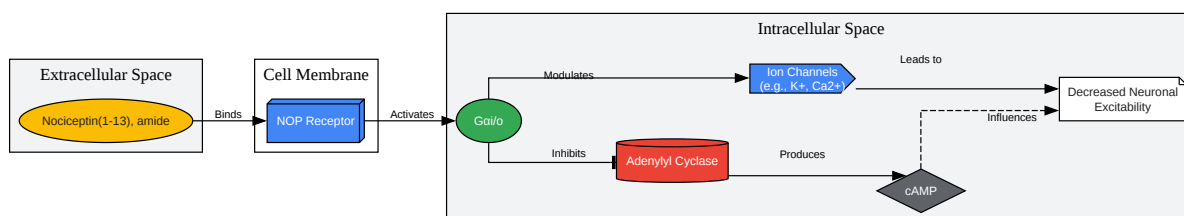
Compound	Species	Administration Route	Pain Model	Dose	Effect	Reference
Nociceptin(1–13)amide	Amphibian (Rana pipiens)	Intraspinal	Acetic Acid Test	1–100 nmol	Dose-dependent antinociception	[8]
Nociceptin(1–13)amide	Amphibian (Rana pipiens)	Intraspinal	Acetic Acid Test	ED50: 160.5 nmol/animal	Antinociception	[8]
[Nphe1]NC(1-13)NH2	Mouse	Intracerebroventricular (i.c.v.)	Morphine-induced analgesia	30 nmol	Potential of morphine analgesia	[14]
[Nphe1]NC(1-13)NH2	Mouse	Intracerebroventricular (i.c.v.)	Tail Withdrawal Assay	30 nmol	Antinociceptive effect	[7]
Nociceptin	Mouse	Intracerebroventricular (i.c.v.)	Tail Withdrawal Assay	1 nmol	~50% reduction in tail withdrawal latency	[7]
[(pF)Phe4]NC(1-13)NH2	Mouse	Intracerebroventricular (i.c.v.)	Tail Withdrawal Assay	Not specified	Pronociceptive and antimorphine effects	[15]
[F/G]NC(1-13)NH2	Rat	Intracerebroventricular (i.c.v.)	Freund's Adjuvant-induced Arthritis	1 and 10 nmol	Reduced withdrawal latency (hyperalgesia)	[16]

Signaling Pathways and Experimental Workflows

Visual representations of the molecular interactions and experimental procedures are crucial for a comprehensive understanding of Nociceptin(1-13), amide's function.

Signaling Pathways

The binding of Nociceptin(1-13), amide to the NOP receptor initiates a cascade of intracellular events that ultimately modulate neuronal activity and pain perception.



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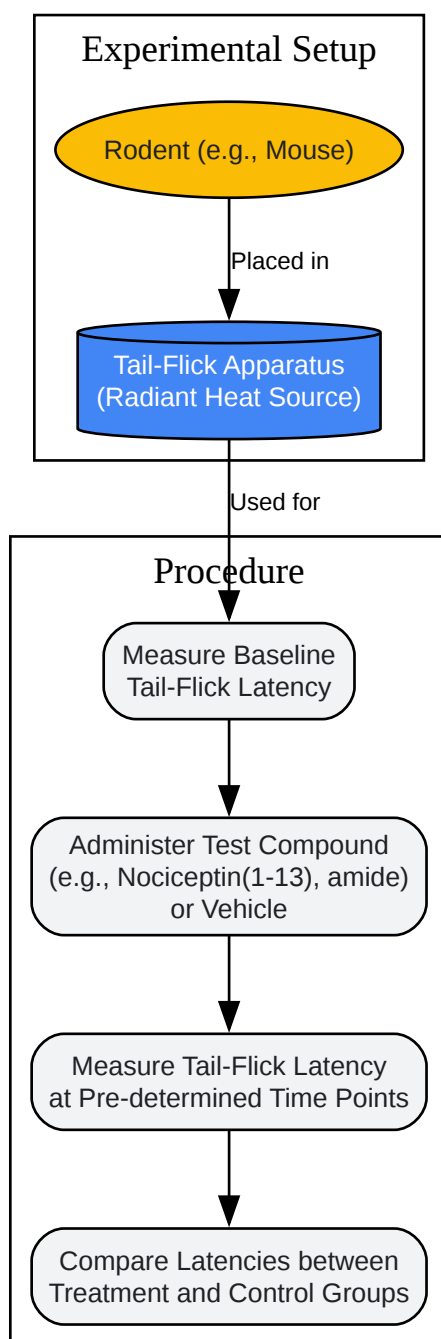
Figure 1: NOP Receptor Signaling Pathway.

Experimental Workflows

The following diagrams illustrate the methodologies of key experiments used to assess the effects of Nociceptin(1-13), amide on pain.

Tail-Flick Test Workflow

The tail-flick test is a common behavioral assay to measure the analgesic effects of compounds in rodents.

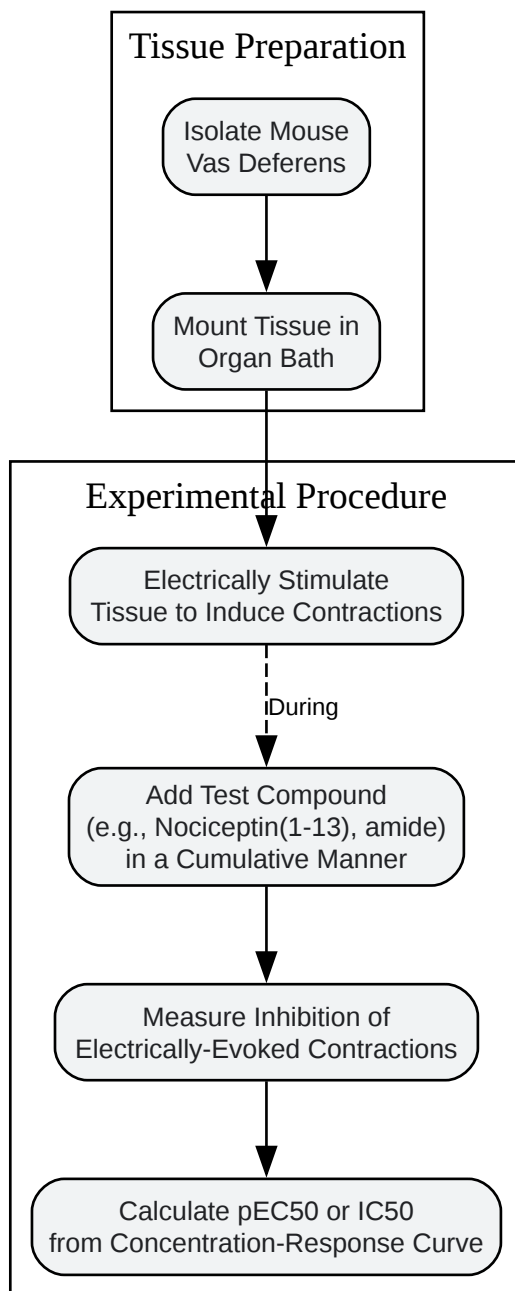


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Figure 2: Tail-Flick Test Experimental Workflow.

Mouse Vas Deferens Assay Workflow

This in vitro assay is used to determine the functional activity of compounds on NOP receptors present in the mouse vas deferens.



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Figure 3: Mouse Vas Deferens Assay Workflow.

Detailed Experimental Protocols

A clear understanding of the methodologies is essential for the replication and interpretation of experimental findings.

Tail Withdrawal Assay

Objective: To assess the spinal or supraspinal antinociceptive or pronociceptive effects of a test compound.

Methodology:

- **Animal Acclimation:** Mice are habituated to the testing environment and handling to minimize stress-induced responses.
- **Baseline Latency Measurement:** The distal portion of the mouse's tail is immersed in a temperature-controlled water bath (e.g., 48°C for measuring both hyperalgesia and analgesia, or 55°C for primarily measuring analgesia)[7]. The time taken for the mouse to withdraw its tail (tail withdrawal latency) is recorded. A cut-off time is established to prevent tissue damage.
- **Compound Administration:** The test compound, such as [Nphe1]NC(1-13)NH₂, or vehicle is administered, typically via intracerebroventricular (i.c.v.) or intrathecal (i.t.) injection[7][14].
- **Post-treatment Latency Measurement:** Tail withdrawal latencies are measured at specific time points after administration (e.g., 5, 15, 30, and 60 minutes)[7][15].
- **Data Analysis:** The percentage of the maximal possible analgesic effect can be calculated using the formula: $((\text{latency after drug} - \text{baseline latency}) / (\text{cut-off latency} - \text{baseline latency})) \times 100$ [7]. The data is then analyzed to determine statistically significant differences between the treated and control groups.

Mouse Vas Deferens (MVD) Assay

Objective: To determine the inhibitory potency of NOP receptor agonists on smooth muscle contraction.

Methodology:

- **Tissue Preparation:** The vasa deferentia are isolated from mice and mounted in an organ bath containing a physiological salt solution, maintained at a constant temperature and aerated with a gas mixture (e.g., 95% O₂, 5% CO₂).
- **Electrical Field Stimulation:** The tissue is subjected to electrical field stimulation to induce twitch contractions[2][3].
- **Compound Addition:** After a stabilization period and obtaining a stable baseline of contractions, the test compound, such as Nociceptin(1-13), amide, is added to the organ bath in a cumulative concentration-response manner[2][11].
- **Measurement of Inhibition:** The inhibitory effect of the compound on the amplitude of the electrically-evoked contractions is recorded.
- **Data Analysis:** The concentration of the compound that produces 50% of its maximal inhibitory effect (EC₅₀) is determined. The negative logarithm of this value is expressed as the pEC₅₀[10][11].

Radioligand Binding Assay

Objective: To determine the binding affinity (K_i) of a test compound for the NOP receptor.

Methodology:

- **Membrane Preparation:** Cell membranes expressing the NOP receptor (e.g., from rat forebrain or CHO cells with recombinant receptors) are prepared[7][10].
- **Incubation:** The membranes are incubated with a radiolabeled ligand that specifically binds to the NOP receptor and varying concentrations of the unlabeled test compound (competitor).
- **Separation:** The bound and free radioligand are separated by rapid filtration.
- **Quantification:** The amount of radioactivity bound to the membranes is quantified using a scintillation counter.
- **Data Analysis:** The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The K_i value is then calculated from the IC₅₀

using the Cheng-Prusoff equation.

Conclusion

Nociceptin(1-13), amide is a critical tool for elucidating the complex role of the N/OFQ-NOP system in pain modulation. Its dualistic effects, dependent on the site of action, underscore the intricate nature of this signaling pathway. The quantitative data and experimental protocols detailed in this guide provide a solid foundation for researchers and drug development professionals working to leverage the therapeutic potential of targeting the NOP receptor for novel analgesic strategies. The development of selective agonists, antagonists, and biased agonists for the NOP receptor holds promise for creating new pain therapies with improved efficacy and reduced side effects compared to traditional opioids.

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